molecular formula C11H10Cl2N2 B13208783 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole CAS No. 439928-26-4

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole

Cat. No.: B13208783
CAS No.: 439928-26-4
M. Wt: 241.11 g/mol
InChI Key: MBXQRCWBOMLYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound is characterized by the presence of chlorine atoms at the 6th and 8th positions of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological properties. This makes it distinct from other indole derivatives and provides opportunities for the development of novel compounds with unique activities.

Properties

CAS No.

439928-26-4

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10Cl2N2/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6/h3-4,14-15H,1-2,5H2

InChI Key

MBXQRCWBOMLYSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.